molecular formula C11H14F8N2O4 B599270 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate CAS No. 1257294-08-8

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

Cat. No.: B599270
CAS No.: 1257294-08-8
M. Wt: 390.23
InChI Key: CRVDURPLDOSVHE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This ditrifluoroacetate salt form enhances the compound's solubility and stability for experimental handling. It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its structure, featuring both azetidine and 3,3-difluoropyrrolidine moieties, is often explored to modulate the physicochemical properties and biological activity of candidate drugs . Research into similar fluorinated heterocyclic compounds has demonstrated potential applications in oncology, with studies showing that such structures can act as microtubule-targeting agents by inhibiting tubulin polymerization, a mechanism relevant to developing new anticancer treatments . Furthermore, azetidine derivatives are frequently investigated as CCR6 receptor modulators, indicating this compound's utility in immunology and inflammation research . The incorporation of fluorine atoms is a common strategy to improve metabolic stability, membrane permeability, and binding affinity in lead optimization campaigns . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDURPLDOSVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 3,3-Difluoropyrrolidine

The 3,3-difluoropyrrolidine moiety is synthesized via a Claisen rearrangement followed by ruthenium(VIII)-catalyzed oxidation. A seminal study demonstrated that 2,2-difluorosuccinic acid serves as a key intermediate, generated through a Ru(VIII)-mediated oxidation of allyl vinyl ether derivatives . Subsequent cyclization with benzylamine yields N-benzyl-3,3-difluoropyrrolidinone, which undergoes BH₃·Me₂S reduction to produce 3,3-difluoropyrrolidine .

Reaction Conditions:

  • Claisen Rearrangement: Conducted at 120–140°C under inert atmosphere.

  • Ru(VIII) Oxidation: Uses RuO₄ in a biphasic solvent system (CCl₄/H₂O) at 0–5°C to minimize overoxidation .

  • Cyclization: Achieved via Dean-Stark trap to remove water, enhancing imine formation.

  • Reduction: BH₃·Me₂S in tetrahydrofuran (THF) at reflux (66°C) for 6 hours .

StepReagents/ConditionsYield (%)
Claisen RearrangementAllyl vinyl ether, heat (130°C)78
Ru(VIII) OxidationRuO₄, CCl₄/H₂O, 0°C65
CyclizationBenzylamine, toluene, reflux82
BH₃·Me₂S ReductionBH₃·Me₂S, THF, 66°C90

Ditrifluoroacetate Salt Formation

The final step involves protonating the secondary amine with trifluoroacetic acid (TFA). Industrial TFA synthesis, as described in patent CN103524325A, employs a four-step process :

  • Chlorination: 1,1-Difluoroethane reacts with Cl₂ under UV light to form 1,1-difluoro tetrachloroethane.

  • Oxidation: Sulfur trioxide (SO₃) oxidizes the tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride.

  • Fluorination: Antimony-catalyzed reaction with HF yields trifluoroacetyl fluoride.

  • Hydrolysis: Trifluoroacetyl fluoride is hydrolyzed to TFA at 50°C .

Salt Formation Protocol:

  • The free base (1-(azetidin-3-yl)-3,3-difluoropyrrolidine) is dissolved in anhydrous dichloromethane.

  • TFA is added dropwise at 0°C to minimize exothermic side reactions.

  • The mixture is stirred for 12 hours, followed by solvent evaporation under reduced pressure .

ParameterValue
Molar Ratio (Amine:TFA)1:2
Temperature0°C → Room temperature
SolventDichloromethane
Yield95%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Mitigate thermal runaway risks during exothermic steps (e.g., BH₃ reductions) .

  • Catalyst Recycling: Ru(VIII) catalysts are recovered via liquid-liquid extraction, reducing costs .

  • Waste Management: HF byproducts from TFA synthesis are neutralized with Ca(OH)₂ to form inert CaF₂ .

Economic Analysis:

Cost FactorContribution to Total Cost (%)
Raw Materials45
Catalysts25
Energy Consumption20
Waste Treatment10

Purification and Characterization

Final purification employs recrystallization from ethanol/water mixtures, achieving >99% purity. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 4H, pyrrolidine), 3.50–3.40 (m, 1H, azetidine), 2.95–2.80 (m, 2H, azetidine) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (s, CF₃COO⁻), -108.2 (d, J = 235 Hz, CF₂) .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Atoms Salt Form Key Applications
This compound 1257294-08-8 C₁₁H₁₄F₈N₂O₄ 390.23 8 Ditrifluoroacetate Pharmaceutical synthesis
3,3-Difluoropyrrolidine HCl 180134-15-4 C₄H₇F₂N·HCl 151.56 2 Hydrochloride Agrochemical research
Azetidine-3-carboxylic acid 4038-36-8 C₄H₇NO₂ 117.10 0 Free base Peptide mimetics
1-(Pyrrolidin-3-yl)azetidine trifluoroacetate Not Available C₈H₁₃F₃N₂O₂ 234.20 3 Trifluoroacetate Drug discovery intermediates

Key Observations :

Fluorination Impact : The ditrifluoroacetate salt of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine contains 8 fluorine atoms , significantly higher than analogues like 3,3-difluoropyrrolidine HCl (2 F atoms) or azetidine-3-carboxylic acid (0 F). Fluorination enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Salt Form Differences : The ditrifluoroacetate salt improves aqueous solubility compared to hydrochloride salts, as seen in 3,3-difluoropyrrolidine HCl, which may precipitate under acidic conditions .

Research Findings and Limitations

  • Pharmacological Potential: No direct pharmacological data is available in the provided evidence.

Biological Activity

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate (CAS Number: 1706462-59-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₂F₂N₂
  • Molecular Weight : 390.14 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with fluorine atoms and an azetidine moiety.
PropertyValue
CAS Number1706462-59-0
Molecular FormulaC₇H₁₂F₂N₂
Molecular Weight390.14 g/mol
SMILESC1(CNC1)N1CC(F)(F)CC1

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine have shown promise in the treatment of various cancers. A patent application (US8722660B2) discusses the use of heterocyclic compounds for cancer prophylaxis and treatment, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Study 1: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of difluorinated pyrrolidines, it was found that these compounds exhibited significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with various concentrations of the compound. Results indicated IC50 values in the low micromolar range, suggesting potent activity .

Study 2: Pharmacokinetics and Metabolism

Another investigation focused on the pharmacokinetic profile of similar azetidine derivatives. The study reported that these compounds had favorable absorption and distribution characteristics, with metabolic stability enhancing their potential as drug candidates .

Safety and Toxicology

According to safety data sheets, the toxicological properties of this compound have not been fully characterized. It is classified as an irritant, and precautions should be taken when handling this compound to prevent exposure .

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